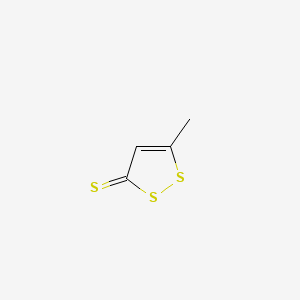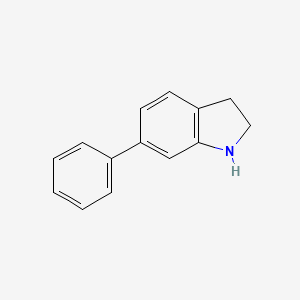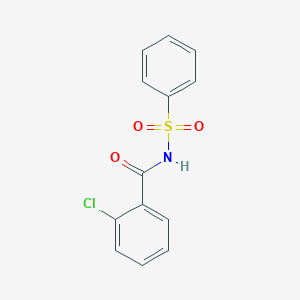
5-Methyl-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3H-1,2-dithiole-3-thione is a sulfur-containing heterocyclic compound with the molecular formula C4H4S3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3H-1,2-dithiole-3-thione typically involves the reaction of dialkyl malonates, α-enolic dithioesters, or α-enolic dithioic acids with sulfurizing agents such as elemental sulfur or disulfur dichloride . One common method involves the treatment of dialkyl malonates with a mixture of elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene, resulting in the formation of 5-substituted 3H-1,2-dithiole-3-thiones .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5-Methyl-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H2S), a signaling molecule that regulates various physiological processes . The compound interacts with thiol groups in proteins, leading to the activation of signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Oltipraz: A 1,2-dithiole-3-thione derivative with potent chemoprotective properties.
Anethole dithiolethione: Known for its antioxidant and anti-inflammatory effects.
S-Danshensu: A compound with cardiovascular protective effects.
Uniqueness
5-Methyl-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its ability to release hydrogen sulfide in a controlled manner makes it particularly valuable in research focused on gasotransmitters and their physiological roles .
Properties
CAS No. |
3354-40-3 |
|---|---|
Molecular Formula |
C4H4S3 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
5-methyldithiole-3-thione |
InChI |
InChI=1S/C4H4S3/c1-3-2-4(5)7-6-3/h2H,1H3 |
InChI Key |
LEPDMIYUICCABX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8750942.png)

![Imidazo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8750960.png)

![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)





![7-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B8751048.png)



